Product packaging for 3-(2-Bromo-4-methoxyphenyl)propanoic acid(Cat. No.:CAS No. 103038-45-5)

3-(2-Bromo-4-methoxyphenyl)propanoic acid

Cat. No.: B3006091
CAS No.: 103038-45-5
M. Wt: 259.099
InChI Key: ZCBBLKLYHOYPKB-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-methoxyphenyl)propanoic acid is a high-purity brominated aromatic compound that serves as a versatile synthetic intermediate in advanced organic and medicinal chemistry research. Its structure, featuring a propanoic acid chain attached to a bromo- and methoxy-substituted phenyl ring, makes it a valuable building block for constructing more complex molecules. This scaffold is of significant interest in anticancer research, as simplified analogs of marine-derived bromotyrosine compounds have demonstrated potent cytotoxic activity against various cancer cell lines, including human malignant melanoma (A-375) . Researchers utilize this acid in the synthesis of natural product analogs and specialized compounds for biological screening . The bromine atom at the ortho position and the methoxy group at the para position offer distinct electronic and steric profiles for further functionalization via cross-coupling reactions or nucleophilic substitutions. The propanoic acid group allows for straightforward conjugation to other molecules through amide bond formation or esterification. As a key intermediate, it enables the exploration of structure-activity relationships in drug discovery programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11BrO3 B3006091 3-(2-Bromo-4-methoxyphenyl)propanoic acid CAS No. 103038-45-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-bromo-4-methoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-14-8-4-2-7(9(11)6-8)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBBLKLYHOYPKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CCC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 3 2 Bromo 4 Methoxyphenyl Propanoic Acid

Established Synthetic Pathways for 3-(2-Bromo-4-methoxyphenyl)propanoic Acid

Precursor-Based Synthesis Strategies (e.g., from Substituted Benzaldehydes or Halogenated Aryl Compounds)

A common and versatile approach to the synthesis of 3-arylpropanoic acids involves the use of appropriately substituted benzaldehydes as starting materials. For the synthesis of this compound, 2-bromo-4-methoxybenzaldehyde (B1338418) serves as a key precursor. The Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the sodium or potassium salt of the corresponding acid, can be employed to generate an unsaturated acid intermediate. iitk.ac.inwikipedia.orglongdom.org For instance, the reaction of 2-bromo-4-methoxybenzaldehyde with acetic anhydride and sodium acetate (B1210297) would yield 3-(2-bromo-4-methoxyphenyl)acrylic acid. Subsequent catalytic hydrogenation of the double bond would then afford the target propanoic acid.

Alternatively, the Knoevenagel condensation of 2-bromo-4-methoxybenzaldehyde with malonic acid in the presence of a base like pyridine (B92270) or piperidine, followed by decarboxylation, can also yield the corresponding cinnamic acid derivative, which is then reduced to the final product.

Another precursor-based strategy starts with a halogenated aryl compound. A plausible route could involve a cross-coupling reaction, such as the Heck reaction. odinity.comresearchgate.net For example, the palladium-catalyzed coupling of 1,2-dibromo-4-methoxybenzene with an acrylate (B77674) ester, followed by hydrolysis of the ester and reduction of the double bond, would lead to the desired product.

Precursor Reagents Key Intermediate Final Step Reference
2-Bromo-4-methoxybenzaldehyde1. Acetic anhydride, Sodium acetate2. H₂, Pd/C3-(2-Bromo-4-methoxyphenyl)acrylic acidCatalytic Hydrogenation iitk.ac.inwikipedia.org
2-Bromo-4-methoxybenzaldehyde1. Malonic acid, Pyridine2. H₂, Pd/C3-(2-Bromo-4-methoxyphenyl)acrylic acidCatalytic Hydrogenation-
1,2-Dibromo-4-methoxybenzene1. Methyl acrylate, Pd(OAc)₂, PPh₃, Et₃N2. H₂O, H⁺3. H₂, Pd/CMethyl 3-(2-bromo-4-methoxyphenyl)acrylateHydrolysis and Hydrogenation odinity.comresearchgate.net

Approaches Involving Carbonylation Reactions and Subsequent Functionalization

Carbonylation reactions provide a direct method for introducing a carboxylic acid or ester functionality. A potential synthetic route to this compound using this approach could start from 2-bromo-4-methoxyphenethyl alcohol. Conversion of the alcohol to the corresponding halide, for example, 2-bromo-4-methoxyphenethyl bromide, would provide a suitable substrate for a palladium-catalyzed carbonylation reaction in the presence of carbon monoxide and an alcohol (to form an ester) or water (to form the acid directly). Subsequent hydrolysis of the resulting ester, if formed, would yield the target acid.

Starting Material Intermediate Carbonylation Conditions Product
2-Bromo-4-methoxyphenethyl alcohol2-Bromo-4-methoxyphenethyl bromideCO, Pd(PPh₃)₄, MeOHMethyl 3-(2-bromo-4-methoxyphenyl)propanoate
2-Bromo-4-methoxyphenethyl bromide-CO, H₂O, Pd catalyst, BaseThis compound

Catalytic Methods for Arylpropanoic Acid Synthesis

Modern catalytic methods offer efficient and selective routes to arylpropanoic acids. The Heck reaction is a powerful tool for C-C bond formation. odinity.comresearchgate.net A plausible synthesis of this compound via the Heck reaction could involve the coupling of a dihalogenated benzene (B151609) derivative, such as 1-bromo-2-iodo-4-methoxybenzene, with acrylic acid or an acrylate ester. The higher reactivity of the iodine atom allows for selective coupling at the 2-position. If an acrylate ester is used, a subsequent hydrolysis step is required.

Another catalytic approach is the Suzuki-Miyaura cross-coupling. This could involve the reaction of a boronic acid derivative of the propanoic acid side chain with the aryl bromide.

Aryl Halide Coupling Partner Catalyst System Product Reference
1-Bromo-2-iodo-4-methoxybenzeneAcrylic acidPd(OAc)₂, PPh₃, Base3-(2-Bromo-4-methoxyphenyl)acrylic acid odinity.comresearchgate.net
1-Bromo-2-iodo-4-methoxybenzeneMethyl acrylatePd(OAc)₂, PPh₃, BaseMethyl 3-(2-bromo-4-methoxyphenyl)acrylate odinity.comresearchgate.net
2-Bromo-4-methoxyphenylboronic acid3-Halopropanoic acid esterPd catalyst, BaseEster of this compound-

Advanced Synthetic Techniques for Analogous Brominated Methoxyphenylpropanoic Acids

While specific advanced synthetic techniques for this compound are not extensively documented, methodologies developed for analogous arylpropanoic acids can be considered.

Stereoselective and Enantioselective Synthesis Approaches

Many 2-arylpropanoic acids are chiral and exhibit stereospecific biological activity. Although this compound is achiral, the synthesis of chiral analogues often employs stereoselective methods. These can include the use of chiral auxiliaries, asymmetric hydrogenation of a corresponding unsaturated precursor, or enzymatic resolution. For instance, asymmetric hydrogenation of a 3-aryl-2-propenoic acid derivative using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand, can provide one enantiomer in high excess.

Approach Description Potential Application
Asymmetric HydrogenationCatalytic hydrogenation of a prochiral alkene using a chiral metal catalyst to produce an enantiomerically enriched product.Synthesis of chiral derivatives of 3-arylpropanoic acids.
Chiral AuxiliaryCovalent attachment of a chiral molecule to a substrate to direct a subsequent reaction stereoselectively. The auxiliary is removed afterward.Control of stereochemistry in alkylation or addition reactions to form chiral propanoic acid derivatives.
Enzymatic ResolutionUse of enzymes, such as lipases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the enantiomers.Resolution of a racemic mixture of a chiral 3-arylpropanoic acid ester.

Green Chemistry Principles in Propanoic Acid Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including arylpropanoic acids, to reduce environmental impact and improve sustainability. rsc.orgmdpi.comresearchgate.net Key strategies include the use of environmentally benign solvents, such as water or supercritical fluids, the development of catalyst systems that can be easily recovered and recycled, and the use of biocatalysis.

For the synthesis of arylpropanoic acids, aqueous-phase Heck reactions have been developed, often utilizing water-soluble phosphine ligands or phase-transfer catalysts. uwindsor.ca Biocatalytic approaches, such as the use of engineered microorganisms, can offer routes from renewable feedstocks, although this is more established for simpler propanoic acid derivatives. rsc.org

Green Chemistry Principle Application in Propanoic Acid Synthesis Example Reference
Use of Safer SolventsPerforming reactions in water or other non-toxic, renewable solvents to replace hazardous organic solvents.Aqueous Heck coupling of aryl halides with acrylates. uwindsor.ca
CatalysisEmploying recyclable heterogeneous or homogeneous catalysts to improve atom economy and reduce waste.Use of palladium on charcoal (Pd/C) for hydrogenation, which can be filtered off and reused.-
BiocatalysisUtilizing enzymes or whole-cell systems to perform chemical transformations under mild conditions.Enzymatic hydrolysis for the resolution of racemic esters of arylpropanoic acids.-
Atom EconomyDesigning synthetic routes that maximize the incorporation of all materials used in the process into the final product.Addition reactions, such as the hydrocarboxylation of styrenes, are inherently more atom-economical than substitution or elimination reactions.-

Derivatization Strategies for this compound

The chemical reactivity of this compound is primarily centered around its carboxylic acid function and the reactive carbon-bromine bond on the aromatic ring. These sites allow for a variety of derivatization strategies, including transformations of the acid moiety, cyclization reactions to build fused ring systems, and the introduction of new functionalities through cross-coupling reactions.

The carboxylic acid group of this compound is readily converted into esters and amides, which are common derivatives in the development of new chemical entities.

Esterification: The formation of esters is typically achieved through acid-catalyzed esterification, often referred to as Fischer esterification. This reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk The equilibrium of the reaction is driven towards the ester product by using the alcohol as the solvent or by removing water as it is formed. masterorganicchemistry.com

Interactive Data Table: Typical Conditions for Fischer Esterification

ParameterConditionPurpose
Reactants Carboxylic Acid, Excess AlcoholDrives equilibrium towards product
Catalyst Concentrated H₂SO₄, TsOH, HClProtonates the carbonyl oxygen, activating the carboxylic acid
Temperature Heating (reflux)Increases reaction rate
Workup Removal of water (e.g., Dean-Stark trap)Pushes equilibrium to favor ester formation

Amidation: The synthesis of amides from this compound requires the activation of the carboxylic acid, as direct reaction with an amine is generally inefficient. This is accomplished using a variety of coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group. hepatochem.com Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and aminium/uronium salts (e.g., HBTU, HATU). hepatochem.compeptide.combachem.com These reactions are typically performed in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the acid formed. nih.gov The choice of coupling reagent can be critical to minimize side reactions and prevent racemization if chiral amines are used. hepatochem.com

Interactive Data Table: Common Coupling Reagents for Amide Bond Formation

Reagent ClassExamplesKey Features
Carbodiimides DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Widely used; DCC byproduct is insoluble, facilitating removal. peptide.com
Phosphonium Salts BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBOPHigh coupling efficiency, useful for hindered couplings. bachem.com
Aminium/Uronium Salts HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATUFast reaction times and low racemization, especially with additives like HOBt. hepatochem.com

The 3-arylpropanoic acid structure of the title compound is an ideal precursor for intramolecular Friedel-Crafts acylation to form fused ring systems, most notably indanones. This reaction involves the cyclization of the propanoic acid side chain onto the adjacent ortho position of the aromatic ring. For this compound, this cyclization would lead to the formation of a 7-bromo-5-methoxy-1-indanone skeleton.

This transformation is typically promoted by strong acids or Lewis acids. The carboxylic acid is first converted to a more reactive acyl chloride, often using thionyl chloride (SOCl₂) or oxalyl chloride, which then undergoes intramolecular acylation catalyzed by a Lewis acid like aluminum chloride (AlCl₃). Alternatively, strong protic acids such as polyphosphoric acid (PPA) or triflic acid can catalyze the direct cyclization of the carboxylic acid at elevated temperatures. The presence of the electron-donating methoxy (B1213986) group on the ring facilitates this electrophilic aromatic substitution, while the bromo group's position directs the cyclization.

The aryl bromide functionality in this compound serves as a versatile handle for introducing a wide range of chemical groups through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron species, such as a boronic acid or boronate ester. wikipedia.org Catalyzed by a palladium complex in the presence of a base, this method is widely used to synthesize biaryl compounds or to introduce alkyl, alkenyl, or alkynyl substituents. wikipedia.orgorganic-chemistry.org

Heck-Mizoroki Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new, more substituted alkene. wikipedia.orgorganic-chemistry.org This palladium-catalyzed process is a powerful tool for constructing complex olefinic structures and is tolerant of many functional groups. nih.gov

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira reaction is employed. It couples the aryl bromide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is instrumental in the synthesis of arylalkynes, which are precursors to many complex molecules and materials. nih.govnih.gov

Interactive Data Table: Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerBond FormedTypical Catalyst/Reagents
Suzuki-Miyaura Organoboron compound (e.g., R-B(OH)₂)Aryl-Aryl, Aryl-AlkylPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃) wikipedia.org
Heck-Mizoroki Alkene (e.g., H₂C=CHR)Aryl-VinylPd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N, K₂CO₃) wikipedia.org
Sonogashira Terminal Alkyne (e.g., H−C≡C−R)Aryl-AlkynylPd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) wikipedia.org

Role as a Key Intermediate in Complex Molecule Synthesis

The structural features of this compound make it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. The phenylpropanoic acid motif is a common scaffold in biologically active compounds.

Substituted phenylpropanoic acids are a well-established class of compounds in medicinal chemistry. They are recognized as privileged structures that can interact with various biological targets.

Nonsteroidal Anti-inflammatory Drugs (NSAIDs): The phenylpropanoic acid core is famously present in the "profen" family of NSAIDs. Research into new NSAIDs has included the synthesis of derivatives with halogen substitutions, such as bromo-substituted phenylpropanoic acids, to modulate their activity and pharmacological profiles. researchgate.net

Metabolic Disease Therapeutics: Phenylpropanoic acid derivatives have been investigated as activators of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play a key role in regulating lipid and glucose metabolism. nih.gov Compounds that selectively activate PPAR subtypes are pursued as potential treatments for dyslipidemia, obesity, and diabetes. nih.gov

Antimicrobial Agents: The phenylpropanoic acid scaffold has been incorporated into novel structures to develop new antimicrobial candidates. For instance, derivatives of 3-aminopropanoic acid bearing substituted phenyl groups have shown promise against multidrug-resistant bacterial and fungal pathogens. nih.gov The bromo and methoxy groups on the title compound offer sites for further modification to explore structure-activity relationships in this area.

Similar to the pharmaceutical industry, the agrochemical sector utilizes versatile chemical intermediates to develop new herbicides, insecticides, and fungicides. Bromo-substituted aromatic compounds are common precursors due to the reactivity of the carbon-bromine bond. Phenylalkanoic acids and their derivatives have been used as intermediates in the synthesis of active agrochemical ingredients. google.com The combination of the aryl bromide for cross-coupling and the carboxylic acid for conversion into various functional groups makes this compound a potentially useful starting material for creating libraries of novel compounds for agrochemical screening.

Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of the signals in both ¹H and ¹³C NMR spectra, the precise structure of 3-(2-Bromo-4-methoxyphenyl)propanoic acid can be determined.

¹H NMR Spectroscopy

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the propanoic acid side chain and the substituted aromatic ring. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a downfield chemical shift, generally in the range of 10-13 ppm. The methylene (B1212753) protons (–CH₂–CH₂–COOH) adjacent to the carboxylic acid would likely resonate as a triplet around 2.6-2.9 ppm. The other methylene protons (Ar–CH₂–CH₂) adjacent to the aromatic ring would also be expected to appear as a triplet, but at a slightly different chemical shift, typically around 2.9-3.2 ppm, due to the influence of the aromatic ring.

The aromatic region of the spectrum would show signals corresponding to the three protons on the benzene (B151609) ring. Their specific chemical shifts and splitting patterns would be influenced by the positions of the bromo and methoxy (B1213986) substituents. The methoxy group (–OCH₃) protons would appear as a sharp singlet, typically around 3.8-4.0 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. A distinct signal for the carbonyl carbon of the carboxylic acid would be expected at a downfield position, typically in the range of 170-180 ppm. The carbons of the methylene groups in the propanoic acid side chain would resonate in the aliphatic region of the spectrum. The six carbons of the aromatic ring would show distinct signals in the aromatic region (approximately 110-160 ppm), with their chemical shifts being influenced by the attached bromo and methoxy groups. The carbon of the methoxy group would appear as a signal around 55-60 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Carboxylic Acid (-COOH)10.0 - 13.0 (broad s)170.0 - 180.0
Methylene (-CH₂-COOH)2.6 - 2.9 (t)30.0 - 40.0
Methylene (Ar-CH₂-)2.9 - 3.2 (t)30.0 - 40.0
Aromatic Protons6.8 - 7.5 (m)110.0 - 160.0
Methoxy (-OCH₃)3.8 - 4.0 (s)55.0 - 60.0

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would be observed, and its mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound. Due to the presence of the bromine atom, a characteristic isotopic pattern for the molecular ion peak would be expected, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule. Common fragmentation pathways for this compound would likely involve the loss of the carboxylic acid group (a loss of 45 Da) and cleavage of the propanoic acid side chain.

Interactive Data Table: Expected Mass Spectrometry Data

Fragment Ion Expected m/z Significance
[M]⁺259/261Molecular ion peak (showing bromine isotope pattern)
[M - COOH]⁺214/216Loss of the carboxylic acid group
[M - C₂H₄COOH]⁺184/186Cleavage of the propanoic acid side chain

Note: The m/z values are based on the most common isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would exhibit several characteristic absorption bands. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group, with the broadness resulting from hydrogen bonding. A strong, sharp absorption peak around 1700-1725 cm⁻¹ would correspond to the C=O (carbonyl) stretching vibration of the carboxylic acid.

The presence of the aromatic ring would be confirmed by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching vibration of the methoxy group would likely be observed in the 1000-1300 cm⁻¹ range. The C-Br stretching vibration would be expected to appear in the fingerprint region, typically between 500 and 700 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands

Functional Group Characteristic Absorption (cm⁻¹) Vibrational Mode
Carboxylic Acid (O-H)2500 - 3300 (broad)Stretching
Carbonyl (C=O)1700 - 1725 (strong, sharp)Stretching
Aromatic (C-H)> 3000Stretching
Aromatic (C=C)1450 - 1600Stretching
Ether (C-O)1000 - 1300Stretching
Alkyl Halide (C-Br)500 - 700Stretching

Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

From these fundamental properties, various reactivity descriptors can be calculated. For instance, the HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. Mapping the electrostatic potential onto the electron density surface would reveal the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack. Such calculations would be invaluable for understanding the molecule's reactivity in different chemical environments. For example, studies on related compounds like 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one have utilized DFT to analyze their electronic properties and predict reactivity. nih.gov

Potential Insights from DFT Calculations:

Calculated Property Predicted Information
Optimized Geometry Most stable 3D structure, bond lengths, and angles.
HOMO/LUMO Energies Reactivity, kinetic stability, and electronic transition energies.
Electrostatic Potential Map Sites for nucleophilic and electrophilic attack.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). Although no specific docking studies have been published for 3-(2-Bromo-4-methoxyphenyl)propanoic acid, research on structurally similar β-hydroxy-β-arylpropanoic acids demonstrates their potential as inhibitors of enzymes like cyclooxygenases (COX). mdpi.comdntb.gov.ua

A molecular docking study of this compound would involve computationally placing the molecule into the active site of a target protein. The simulation would then calculate the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. This approach is instrumental in rational drug design for identifying potential therapeutic agents. nih.govresearchgate.net For example, docking could predict whether this compound might interact with targets like COX enzymes, which are relevant for anti-inflammatory drugs. mdpi.com

Mechanistic Pathways of Reactions Involving this compound and its Derivatives

Detailed mechanistic studies for reactions involving this compound are not found in the available literature. However, its structure suggests several potential reaction pathways based on fundamental organic chemistry principles.

Reactions at the Carboxylic Acid Group: The propanoic acid moiety can undergo typical reactions such as esterification, amidation, or reduction.

Reactions involving the Bromine Atom: The bromo-substituent on the phenyl ring is a site for various transformations, including nucleophilic aromatic substitution (under specific conditions) or, more commonly, cross-coupling reactions like the Suzuki or Heck reactions. These reactions would allow for the synthesis of a wide range of derivatives by forming new carbon-carbon bonds.

Computational studies, particularly using DFT, could be employed to model the transition states and intermediates of these potential reactions to elucidate the most favorable mechanistic pathways. mdpi.com

Kinetic Isotope Effect (KIE) Studies on Propanoic Acid Transformations

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by measuring the change in reaction rate upon isotopic substitution. wikipedia.orglibretexts.org A KIE is observed when replacing an atom in a reactant with one of its heavier isotopes (e.g., hydrogen with deuterium) alters the rate of the reaction. nih.gov This effect arises from the difference in zero-point vibrational energies between bonds to the light and heavy isotopes. libretexts.orgprinceton.edu

While no KIE studies have been performed on this compound, this technique could be applied to understand its reaction mechanisms. For instance, in a reaction involving the cleavage of a C-H bond on the propanoic acid chain, substituting that hydrogen with deuterium (B1214612) would likely result in a "primary" KIE (a significant slowing of the reaction), confirming that this bond is broken in the rate-determining step. princeton.edu A combined experimental and computational KIE study was performed for the catalytic hydrodeoxygenation of deuterium-labeled propanoic acid over a Palladium catalyst, providing strong evidence for a proposed reaction mechanism. researchgate.net

Types of KIE and Their Mechanistic Implications:

KIE Type Description Mechanistic Insight
Primary KIE Isotopic substitution at a bond that is broken or formed in the rate-determining step. nih.gov Confirms bond cleavage in the rate-limiting step.
Secondary KIE Isotopic substitution at a bond not directly involved in bond-breaking/formation. libretexts.org Provides information about changes in hybridization or steric environment at the transition state.

Conformation Analysis and Potential Energy Surface Mapping

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule and their relative energies. A potential energy surface (PES) is a multi-dimensional map that represents the potential energy of a system as a function of its geometric coordinates. libretexts.orgwikipedia.org For a molecule like this compound, the key degrees of freedom would be the torsion angles around the single bonds connecting the phenyl ring, the propyl chain, and the carboxylic acid group.

By mapping the PES, researchers can identify the lowest-energy conformations (global and local minima) and the energy barriers for rotation between them (saddle points, or transition states). libretexts.orgyoutube.com This information is crucial for understanding the molecule's flexibility, its shape in different environments, and how its conformation might influence its ability to interact with biological targets. While a specific PES for this compound has not been published, the general methodology involves systematically rotating specific bonds and calculating the energy at each step to build a map of the conformational landscape. researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Bromine Substitution Position on Biological Activity and Reactivity

The presence and position of a halogen atom on a phenyl ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. In 3-(2-Bromo-4-methoxyphenyl)propanoic acid, the bromine atom is located at the ortho-position relative to the propanoic acid substituent.

Electronic Effects: Bromine is an electron-withdrawing group due to its electronegativity (inductive effect), yet it is also an ortho-, para-director in electrophilic aromatic substitution reactions due to its ability to donate lone pair electrons (resonance effect). The ortho-positioning of bromine in this specific compound influences the electron density of the aromatic ring, which can affect its binding affinity to biological targets. For instance, in studies on other halogenated compounds, the position of the halogen is critical for receptor interaction. The net polarizability of the molecule, which is essential for binding affinity, is affected by the halogen's position. nih.gov

Steric Effects: The ortho-position is adjacent to the propanoic acid side chain, introducing steric hindrance. This can restrict the rotation of the bond between the phenyl ring and the side chain, locking the molecule into a more rigid conformation. This conformational rigidity can be advantageous for biological activity if it aligns with the optimal geometry for a specific receptor binding pocket. However, it can also be detrimental if it prevents the molecule from adopting the necessary shape.

Lipophilicity: The bromine atom increases the lipophilicity (fat-solubility) of the compound. This property can enhance its ability to cross biological membranes, such as the blood-brain barrier or cell membranes, potentially leading to better absorption and distribution.

While direct research comparing the biological activity of different positional isomers of bromo-methoxyphenylpropanoic acid is limited, studies on analogous compounds provide insight. For example, in a series of curcumin (B1669340) analogues, replacing a methoxy (B1213986) group with a bromine atom resulted in a compound with potent anti-inflammatory effects, similar to curcumin itself, highlighting that bromine can be a favorable substituent for certain biological activities. nih.gov

Role of the Methoxy Group in Modulating Molecular Interactions and Biological Responses

The methoxy group (-OCH₃) at the para-position of the phenyl ring is a common feature in many biologically active molecules and drugs. nih.gov Its role is multifaceted, influencing both the electronic properties of the ring and the molecule's interactions with its environment.

Electronic and Bonding Influence: The methoxy group is an electron-donating group through resonance, which increases the electron density on the phenyl ring, particularly at the ortho and para positions. This electronic modulation can be crucial for molecular recognition at a target receptor. The oxygen atom of the methoxy group can also act as a hydrogen bond acceptor, forming key interactions within a protein binding site, thereby stabilizing the ligand-receptor complex. researchgate.net

Physicochemical and ADME Properties: The methoxy group can enhance a ligand's target binding, physicochemical characteristics, and ADME (absorption, distribution, metabolism, and excretion) parameters. nih.govresearchgate.net It can increase a molecule's solubility and modulate its lipophilicity. However, methoxy groups are also common sites of metabolism, specifically O-demethylation by cytochrome P450 enzymes, which can lead to the formation of a more polar hydroxy metabolite and influence the compound's half-life and clearance.

In studies of other classes of compounds, the presence and position of methoxy groups have been shown to be critical for activity. For example, the antimetastatic potency of certain curcumin derivatives was found to increase with the removal of methoxy groups, while in other contexts, methoxy groups were shown to enhance the antimigration effect. nih.gov This demonstrates that the contribution of the methoxy group is highly dependent on the specific molecular scaffold and its biological target.

Influence of the Propanoic Acid Moiety and its Structural Modifications on Activity Profiles

The propanoic acid side chain is a key pharmacophore in a large class of non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen (B1674241) and naproxen. orientjchem.orghumanjournals.com The carboxylic acid group is typically essential for the anti-inflammatory activity of these compounds, as it is often involved in critical binding interactions with the active site of cyclooxygenase (COX) enzymes. ijpsr.comresearchgate.net

Importance of the Carboxyl Group: For many arylpropanoic acids, the anionic carboxylate form at physiological pH is crucial for anchoring the molecule within the target enzyme's active site. Studies have shown that replacing the carboxyl group with other functionalities like tetrazole, hydroxamate, or amide groups often leads to a decrease in anti-inflammatory and analgesic activity. ijpsr.comresearchgate.net

Structural Modifications: Despite the importance of the carboxylic acid, its modification into esters or amides has been a common strategy in medicinal chemistry to alter a drug's properties.

Esters: Esterification of the carboxylic acid can create a prodrug that masks the acidic group. This can reduce direct gastric irritation and improve oral bioavailability. google.com Once absorbed, the ester is hydrolyzed by esterase enzymes in the body to release the active carboxylic acid. nih.gov

Amides: Conversion to amides also yields compounds with different biological profiles. While often reducing anti-inflammatory potency, amide derivatives have been explored for other activities, such as antioxidant and antiproliferative effects. nih.gov

Furthermore, modifications to the propionic acid chain itself, for example by introducing substituents at the alpha or beta carbons, can block metabolic oxidation and enhance the pharmacokinetic profile, leading to a longer half-life. researchgate.net

Table 1: Effect of Carboxylic Acid Modification on Arylpropanoic Acid Activity
ModificationGeneral Effect on Anti-Inflammatory ActivityPotential AdvantagesReference
Esterification (Prodrug)Inactive until hydrolyzed to free acidReduced gastric irritation, improved bioavailability, prolonged action google.comnih.gov
AmidationGenerally reduced or abolishedMay introduce other activities (e.g., antioxidant, antiproliferative) nih.gov
Replacement with TetrazoleGenerally lower activityConsidered a bioisostere of carboxylic acid ijpsr.comresearchgate.net

Advanced Applications in Materials Science

Incorporation into Polymer Formulations for Enhanced Material Properties

There is no specific data available detailing the incorporation of 3-(2-Bromo-4-methoxyphenyl)propanoic acid into polymer formulations. Hypothetically, its structure would allow it to be used as a specialty monomer or a modifying agent. As a monomer, it could be polymerized, potentially with other co-monomers, to create polymers with specific properties endowed by the bromo and methoxy (B1213986) groups. For instance, the presence of bromine would increase the polymer's refractive index and flame retardancy.

Potential in the Development of Functional Materials

Similarly, no research currently outlines the potential of this compound in the development of functional materials. In a broader context, brominated organic compounds are investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their influence on the electronic properties of materials. The carboxylic acid group could also be used to anchor the molecule to surfaces, suggesting potential applications in surface modification and the development of sensors.

Further research is required to explore and substantiate any potential applications of this compound in the field of materials science.

Future Research Directions

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. Future research should focus on novel synthetic routes for 3-(2-Bromo-4-methoxyphenyl)propanoic acid that improve upon existing methods. Key areas of exploration include:

Green Chemistry Approaches: Investigating the use of greener solvents, reducing the number of synthetic steps, and minimizing waste generation are crucial. Efforts to design processes that start from non-polluting materials and aim for high yields are central to sustainable chemical production. researchgate.net

Catalytic Methods: Employing advanced catalytic systems, such as transition-metal catalysts, could offer more efficient and selective pathways. These methods can potentially reduce the need for stoichiometric reagents and harsh reaction conditions.

Flow Chemistry: The application of continuous flow technologies could enable better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

Deeper Mechanistic Elucidation of Observed Biological Activities through Advanced Omics Technologies

While preliminary studies may suggest biological activity, a profound understanding of the mechanism of action at a molecular level is essential for further development. The use of advanced "omics" technologies will be instrumental in this endeavor.

TechnologyApplication in Mechanistic Studies
Genomics Identifying genetic markers that predict sensitivity or resistance to the compound.
Proteomics Analyzing changes in protein expression and post-translational modifications within cells upon treatment to identify direct protein targets and affected pathways.
Metabolomics Profiling metabolic changes to understand the compound's impact on cellular metabolism and identify potential biomarkers of its effect.
Transcriptomics Studying changes in gene expression (RNA levels) to reveal the cellular pathways modulated by the compound.

By integrating data from these technologies, researchers can construct a comprehensive picture of how this compound interacts with biological systems, paving the way for its optimization as a potential therapeutic agent or research tool.

Rational Design and Synthesis of Advanced Derivatives with Enhanced Potency or Selectivity

The core structure of this compound serves as a valuable scaffold for the rational design of new derivatives. mdpi.comresearchgate.net Structure-activity relationship (SAR) studies are fundamental to this process, guiding the synthesis of analogues with improved biological profiles. Future work should concentrate on:

Modifications of the Phenyl Ring: Altering the position or nature of the bromo and methoxy (B1213986) substituents can significantly impact activity. For instance, studies on other brominated and methoxylated phenyl compounds have shown that such substitutions can lead to potent cytotoxic agents. nih.gov

Alterations to the Propanoic Acid Chain: The carboxylic acid group can be esterified, converted to an amide, or replaced with other functional groups to modulate properties like cell permeability and target binding. Research on other propanoic acid derivatives has demonstrated that these modifications can yield compounds with significant anticancer or antimicrobial properties. mdpi.commdpi.com

Bioisosteric Replacements: Replacing key functional groups with bioisosteres could improve pharmacokinetic properties or reduce potential metabolic liabilities.

This systematic approach to structural modification, guided by computational modeling and biological testing, is key to developing lead compounds for further preclinical evaluation. mdpi.com

Integration with Emerging Technologies in Chemical and Biological Research

The landscape of chemical and biological research is being transformed by emerging technologies that can accelerate the discovery and development process. unicri.orgaustinpublishinggroup.com Integrating these tools will be crucial for unlocking the full potential of this compound and its derivatives.

Artificial Intelligence (AI) and Machine Learning (ML): AI algorithms can be used to predict the biological activities of virtual derivatives, prioritize synthetic targets, and optimize reaction conditions. austinpublishinggroup.com Neural network models, for example, can predict the binding behavior of small molecules to protein targets. austinpublishinggroup.com

High-Throughput Screening (HTS): HTS platforms allow for the rapid screening of large libraries of compounds against various biological targets, quickly identifying active molecules and providing initial SAR data. unicri.org

3D-Printing in Chemistry: This technology can be used to create customized microreactors for synthesis optimization and to fabricate complex cellular models for more physiologically relevant biological testing. unicri.org

The convergence of these technologies can significantly shorten development timelines and increase the probability of success in identifying novel applications. unicri.org

Expansion of Applications in Underexplored Scientific Domains

While initial research may focus on a specific biological activity, the unique chemical structure of this compound suggests it could have applications in a variety of scientific fields. Future research should explore its potential in:

Materials Science: The compound could serve as a building block or monomer for the synthesis of novel polymers with specific optical, electronic, or mechanical properties.

Agrochemicals: Derivatives could be screened for potential herbicidal, insecticidal, or fungicidal activities, as propanoic acid derivatives are known to be valuable intermediates for active agrochemical ingredients. researchgate.net

Chemical Biology: As a molecular probe to study specific biological pathways or enzyme functions, leveraging its specific substitution pattern for targeted interactions.

A multidisciplinary approach that explores beyond the initial scope of investigation will be key to uncovering the full spectrum of utility for this compound and its future derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.